Computed Lipophilicity (XLogP) Comparison: 5,5-Dimethylpyrrolidin-3-one vs. Unsubstituted Pyrrolidin-3-one
The computed XLogP value for 5,5-dimethylpyrrolidin-3-one is 0 , compared to -0.7 for unsubstituted pyrrolidin-3-one [1], a difference of +0.7 log units. This shift toward higher lipophilicity is consistent with the addition of two methyl groups and is expected to influence passive membrane permeability and non-specific protein binding. A separate vendor-computed value (LogP = 0.3274) corroborates this trend .
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 0 (chem960); LogP = 0.3274 (Leyan vendor data) |
| Comparator Or Baseline | Pyrrolidin-3-one (CAS 96-42-4): XLogP = -0.7 (basechem.org); LogP = -1.10 (ChemSpider ACD/LogP) |
| Quantified Difference | ΔXLogP ≈ +0.7 log units (target minus comparator) |
| Conditions | Computed (XLogP algorithm) or vendor-predicted values; not experimentally measured octanol-water partition coefficients |
Why This Matters
For procurement decisions in drug discovery programs, a 0.7 log unit increase in lipophilicity can meaningfully alter a compound's pharmacokinetic profile when incorporated as a building block, making 5,5-dimethylpyrrolidin-3-one a preferred scaffold when balanced polarity is desired.
- [1] basechem.org. 3-Pyrrolidinone: XLogP = -0.7. View Source
